2-Bromo-5-benzoylthiophene

Catalog No.
S665568
CAS No.
31161-46-3
M.F
C11H7BrOS
M. Wt
267.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-benzoylthiophene

CAS Number

31161-46-3

Product Name

2-Bromo-5-benzoylthiophene

IUPAC Name

(5-bromothiophen-2-yl)-phenylmethanone

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

InChI

InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

DHPVOIIUHSEYJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br

Synthesis and Characterization

  • Organic synthesis: 2-Bromo-5-benzoylthiophene can be synthesized through various methods, including the reaction of 2-bromothiophene with benzoyl chloride. This research explores the development of new synthetic routes and characterization of the product using various techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography [].

Potential Applications

  • Material science: The unique properties of 2-Bromo-5-benzoylthiophene, such as its rigidity and potential for functionalization, make it a candidate for various material science applications. Research is ongoing to explore its use in organic electronics, optoelectronic devices, and liquid crystals [, ].
  • Medicinal chemistry: The presence of the bromine atom and the carbonyl group (C=O) in the molecule suggests potential for biological activity. However, specific studies investigating the therapeutic potential of 2-Bromo-5-benzoylthiophene are scarce, and further research is needed to understand its potential as a drug candidate [].

2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula C11H7BrOSC_{11}H_{7}BrOS and a molecular weight of 267.14 g/mol. It features a thiophene ring substituted with a bromine atom at the second position and a benzoyl group at the fifth position. This compound is recognized for its unique structural characteristics, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

The compound is classified as harmful if swallowed and can cause skin irritation, indicating its need for careful handling in laboratory settings . Its physical properties include a melting point ranging from 45 to 46 °C and a boiling point of approximately 361.7 °C .

Currently, there's no documented research on the mechanism of action of 2-Bromo-5-benzoylthiophene.

  • Wearing gloves, safety glasses, and appropriate protective clothing when handling.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.

2-Bromo-5-benzoylthiophene exhibits notable reactivity due to the presence of both the bromine atom and the carbonyl group in its structure. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The thiophene ring can also participate in electrophilic aromatic substitution reactions, making this compound versatile in synthetic organic chemistry.

Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, under appropriate conditions.
  • Electrophilic Aromatic Substitution: The benzoyl group can direct electrophiles to the ortho or para positions of the thiophene ring.
  • Radical Reactions: The compound may also react with radicals, leading to diverse products depending on the reaction conditions .

The synthesis of 2-bromo-5-benzoylthiophene typically involves several steps:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene or its derivatives, bromination can be performed to introduce the bromine substituent.
  • Benzoylation Reaction: The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity suitable for further studies or applications .

2-Bromo-5-benzoylthiophene has several potential applications:

  • Pharmaceuticals: Its unique structure may lend itself to drug development, particularly in creating compounds with antimicrobial or anti-inflammatory properties.
  • Materials Science: The compound could be utilized in developing organic semiconductors or polymers due to its electronic properties.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules, facilitating various chemical transformations .

Interaction studies involving 2-bromo-5-benzoylthiophene focus on its reactivity with biological macromolecules and small molecules. These studies aim to elucidate how this compound interacts with enzymes, receptors, or other biomolecules, which could inform its potential therapeutic uses.

Preliminary studies suggest that it may interact favorably with certain biological targets, indicating a pathway for further pharmacological exploration .

Several compounds share structural similarities with 2-bromo-5-benzoylthiophene. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-methoxybenzoic acidContains a methoxy group instead of a benzoyl groupPotentially different biological activity
Methyl 2-bromo-5-methoxybenzoateMethyl ester derivativeUsed in esterification reactions
Ethyl 4-(3-bromo-4-formylphenoxy)benzoateContains an aldehyde functionalityDifferent reactivity due to aldehyde
2-Bromo-4-methylthiopheneMethyl substitution on thiopheneAltered electronic properties

Each of these compounds exhibits distinct chemical behaviors and biological activities due to their specific functional groups and substituents. The uniqueness of 2-bromo-5-benzoylthiophene lies in its combination of bromine and benzoyl functionalities on the thiophene ring, which may confer specific reactivity patterns not observed in other similar compounds .

The development of 2-bromo-5-benzoylthiophene emerged from the broader exploration of thiophene chemistry, which began with the discovery of thiophene itself in the late 19th century. Thiophene was first identified as an impurity in benzene, leading to the famous indophenin test that revealed its presence in commercial benzene samples. The systematic study of thiophene derivatives gained momentum throughout the 20th century as researchers recognized the potential of these sulfur-containing heterocycles in pharmaceutical and materials science applications.

The specific synthesis and characterization of 2-bromo-5-benzoylthiophene developed as part of efforts to create functionalized thiophene derivatives with enhanced reactivity profiles. The compound represents a convergence of halogenation and acylation chemistry applied to the thiophene scaffold, enabling researchers to access complex molecular architectures through controlled substitution patterns. Historical synthetic approaches to this compound typically involved electrophilic substitution reactions, with early methods focusing on the bromination of pre-existing benzoylthiophene precursors.

Structural Characteristics and Nomenclature

2-Bromo-5-benzoylthiophene exhibits a distinctive molecular architecture characterized by a five-membered thiophene ring bearing both a bromine atom at the 2-position and a benzoyl group at the 5-position. The compound's IUPAC name is (5-bromothiophen-2-yl)(phenyl)methanone, reflecting the ketone functionality linking the phenyl group to the brominated thiophene core. The molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br, which clearly delineates the connectivity between the aromatic systems.

The structural features of this compound contribute significantly to its chemical behavior. The thiophene ring maintains its aromatic character while providing sites for electrophilic and nucleophilic attack. The bromine substituent serves as an excellent leaving group, facilitating cross-coupling reactions and nucleophilic substitutions. Meanwhile, the benzoyl moiety introduces additional electronic effects through its carbonyl functionality, which can participate in various chemical transformations and coordination chemistry applications.

Role in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, 2-bromo-5-benzoylthiophene occupies a significant position as both a synthetic intermediate and a model compound for studying thiophene reactivity. Thiophenes are recognized as privileged scaffolds in medicinal chemistry due to their ability to serve as bioisosteric replacements for benzene rings while offering improved pharmacological properties. The compound exemplifies the π-excessive nature of thiophenes, which makes them highly reactive toward electrophiles and suitable for diverse functionalization strategies.

The presence of multiple reactive sites within 2-bromo-5-benzoylthiophene enables its use in complex synthetic sequences. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, while the benzoyl group provides additional functionality for further chemical elaboration. This dual reactivity pattern makes the compound particularly valuable for constructing more complex heterocyclic systems and for developing new synthetic methodologies in organic chemistry.

XLogP3

4.3

UNII

FLT759KE1D

Other CAS

31161-46-3

Wikipedia

2-Bromo-5-benzoylthiophene

Dates

Modify: 2023-08-15

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